3-(3-Bromopropyl)benzene-1,2-dithiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrS2 |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
3-(3-bromopropyl)benzene-1,2-dithiol |
InChI |
InChI=1S/C9H11BrS2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6H2 |
InChI Key |
DXFLCDAGLYYXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)S)CCCBr |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 3 Bromopropyl Benzene 1,2 Dithiol
Precursor Synthesis of Benzene-1,2-dithiol Core Structures
The foundational step in the synthesis of 3-(3-Bromopropyl)benzene-1,2-dithiol is the formation of the benzene-1,2-dithiol ring system. Several methods have been established for this purpose, with ortho-lithiation and pathways involving aromatic substitution being prominent.
ortho-Lithiation and Sulfidation Approaches
A primary and efficient route to benzene-1,2-dithiol involves the directed ortho-metalation of benzenethiol, followed by sulfidation. This method leverages the directing effect of the thiol group to achieve selective lithiation at the adjacent ortho position.
The synthesis commences with the deprotonation of benzenethiol using a strong organolithium base, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. The initial deprotonation of the acidic thiol proton is followed by a second deprotonation at the ortho-position, forming a dilithio intermediate. This intermediate is then quenched with elemental sulfur (S₈) to introduce the second thiol group. An acidic workup subsequently protonates the thiolate anions to yield the desired benzene-1,2-dithiol. organic-chemistry.org
Table 1: Reagents and Conditions for ortho-Lithiation/Sulfidation of Benzenethiol
| Step | Reagents | Solvent | Temperature |
| 1. Dilithiation | Benzenethiol, n-Butyllithium (2 equiv.) | THF | 0°C to rt |
| 2. Sulfidation | Elemental Sulfur (S₈) | THF | 0°C to rt |
| 3. Acidification | Aqueous HCl | - | 0°C to rt |
Alternative Cyclization and Aromatic Substitution Pathways
An alternative strategy for the synthesis of benzene-1,2-dithiol starts from readily available ortho-dihalobenzenes, such as 1,2-dichlorobenzene or 1,2-dibromobenzene. This method relies on nucleophilic aromatic substitution to introduce the thiol functionalities.
In a typical procedure, an o-dihalobenzene is treated with a source of nucleophilic sulfur, such as sodium hydrosulfide (NaSH) or sodium thiomethoxide (NaSMe), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. If a protected thiol is used, a subsequent deprotection step is necessary. For instance, the reaction of 1,2-dichlorobenzene with sodium ethanethiolate can yield 1,2-bis(ethylthio)benzene. This intermediate is then deprotected using a reducing agent, such as sodium metal in liquid ammonia or with sodium and naphthalene in THF, followed by acidification to furnish benzene-1,2-dithiol. google.com
Introduction of the Bromopropyl Moiety
With the benzene-1,2-dithiol core in hand, the next critical phase is the introduction of the 3-bromopropyl side chain onto the aromatic ring. This can be achieved through direct alkylation or, more strategically, via a multi-step sequence involving acylation followed by reduction and functional group interconversion to avoid common pitfalls of direct alkylation.
Alkylation Reactions with Bromo-substituted Precursors
Direct Friedel-Crafts alkylation of benzene-1,2-dithiol with a 3-bromopropyl halide is generally not the preferred method due to several potential complications. These include the possibility of carbocation rearrangements of the alkylating agent, leading to a mixture of isomers, and polyalkylation of the activated aromatic ring. Furthermore, the free thiol groups can interfere with the Lewis acid catalyst typically employed in Friedel-Crafts reactions.
A more controlled approach involves a Friedel-Crafts acylation reaction. This strategy circumvents the issues of carbocation rearrangement and polyalkylation. The acylation is typically carried out using an acyl halide, such as 3-bromopropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the acidic thiol groups of benzene-1,2-dithiol are incompatible with the Lewis acid catalyst. Therefore, it is necessary to protect the thiol groups prior to acylation. Common protecting groups for thiols include ethers (e.g., methyl or ethyl ethers) or thioethers.
Once the thiol groups are protected, the Friedel-Crafts acylation can proceed. The acyl group is a deactivating group, which prevents further acylation of the aromatic ring, thus ensuring mono-substitution.
Chemo- and Regioselective Synthetic Control
The successful synthesis of this compound hinges on precise control over both chemoselectivity and regioselectivity.
Chemoselectivity is primarily addressed by the use of protecting groups for the thiol functionalities. Thiols are nucleophilic and can react with the electrophilic reagents used in Friedel-Crafts acylation. Protection of the thiols, for instance as methyl ethers, renders them unreactive towards the Lewis acid and the acylating agent, thereby directing the reaction to the aromatic ring.
Regioselectivity is governed by the directing effects of the substituents on the benzene (B151609) ring during the electrophilic aromatic substitution (acylation) step. The two protected thiol groups (-SR) are ortho, para-directing and activating. This means they will direct the incoming acyl group to the positions ortho or para to themselves. In the case of 1,2-bis(methylthio)benzene, the available positions for substitution are 3, 4, and 5. The 4-position is para to one methylthio group and meta to the other, while the 3-position is ortho to one and meta to the other. Due to steric hindrance from the adjacent substituent, substitution at the 3-position is generally favored over the 4-position. Therefore, the Friedel-Crafts acylation is expected to yield predominantly the 3-acyl-substituted product.
Table 2: Summary of a Plausible Synthetic Route
| Step | Transformation | Key Reagents | Purpose |
| 1 | Protection of Thiols | Methyl iodide, Base | Prevent interference of thiols in subsequent steps. |
| 2 | Friedel-Crafts Acylation | 3-Bromopropionyl chloride, AlCl₃ | Introduction of the keto-propyl chain. |
| 3 | Ketone Reduction | Hydrazine, KOH (Wolff-Kishner) | Conversion of the ketone to a methylene group. |
| 4 | Deprotection of Thiols | BBr₃ or HBr | Regeneration of the free thiol groups. |
This multi-step approach, incorporating protection, acylation, reduction, and deprotection, provides a robust and controlled pathway to the target molecule, this compound, ensuring high chemo- and regioselectivity.
Advanced Synthetic Techniques and Reaction Optimization for this compound
While a standardized, high-yield synthetic protocol for this compound is not extensively detailed in publicly available literature, its synthesis can be approached through a multi-step pathway involving established and advanced organic chemistry methodologies. The optimization of such a synthesis would be crucial for achieving desirable yields and purity. This section explores potential advanced techniques and optimization strategies for a plausible synthetic route.
A hypothetical, yet chemically sound, synthetic pathway could commence with the introduction of the carbon side chain onto a benzene ring, followed by the installation of the dithiol functionality. Key stages in such a synthesis that would benefit from advanced techniques and optimization include Friedel-Crafts acylation, subsequent reduction of the resulting ketone, and finally, the challenging introduction of the vicinal thiol groups.
Optimization of Friedel-Crafts Acylation
The initial step would likely involve a Friedel-Crafts acylation to attach the propyl chain framework to an aromatic precursor. The choice of catalyst, solvent, and reaction temperature can significantly influence the yield and regioselectivity of this reaction. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, modern advancements have introduced milder and more selective catalysts. tcd.ieuni-siegen.denih.gov
The reaction's efficiency can be fine-tuned by screening various Lewis acid catalysts and solvents. The table below illustrates a hypothetical optimization study for the acylation of a substituted benzene with 3-bromopropionyl chloride.
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ | Dichloromethane (DCM) | 0 to 25 | 65 |
| 2 | FeCl₃ | Dichloromethane (DCM) | 0 to 25 | 58 |
| 3 | AlCl₃ | Carbon Disulfide (CS₂) | 0 to 25 | 72 |
| 4 | ZnCl₂ | Nitrobenzene | 25 to 50 | 45 |
| 5 | AlCl₃ | 1,2-Dichloroethane | 0 to 25 | 75 |
Advanced Reduction Methodologies for Aryl Ketones
Following acylation, the resulting aryl ketone must be reduced to an alkyl chain. Several methods are available for this transformation, each with its own set of advantages and limitations. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base) are classic methods. csbsju.edulibretexts.org Catalytic hydrogenation over a palladium catalyst offers a milder alternative that can be advantageous if other functional groups sensitive to acidic or basic conditions are present. uomustansiriyah.edu.iqlibretexts.org
Optimizing this reduction step would involve comparing these methods to identify the one that provides the highest yield while preserving the bromoalkyl functionality.
| Entry | Reduction Method | Reagents | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Clemmensen Reduction | Zn(Hg), conc. HCl | 12 | 78 |
| 2 | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol | 18 | 85 |
| 3 | Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 24 | 90 |
Modern Approaches to the Synthesis of Benzene-1,2-dithiols
The introduction of two adjacent thiol groups onto an aromatic ring can be challenging. Traditional methods may lack regioselectivity and functional group tolerance. Advanced synthetic techniques, particularly those involving transition metal catalysis, offer more precise and efficient alternatives.
Palladium-catalyzed C–S cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. nih.govrsc.orgacs.org A plausible advanced strategy for the synthesis of this compound could involve a palladium-catalyzed reaction between a suitably di-halogenated precursor and a sulfur source. The choice of ligand for the palladium catalyst is critical for the success of such reactions.
A hypothetical optimization for a palladium-catalyzed thiolation is presented below, showcasing the impact of different phosphine ligands and bases on the reaction yield.
| Entry | Palladium Catalyst | Ligand | Base | Sulfur Source | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Thiourea | 75 |
| 2 | Pd(OAc)₂ | BINAP | K₃PO₄ | Sodium Thiosulfate | 68 |
| 3 | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Thiourea | 82 |
| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Potassium Thioacetate | 71 |
Another advanced technique for the regioselective synthesis of functionalized benzene-1,2-dithiols involves the use of dithiaboroles. researchgate.net This method allows for the controlled introduction of the dithiol functionality onto the benzene ring, which can then be further elaborated.
Reactivity Profiles and Mechanistic Investigations of 3 3 Bromopropyl Benzene 1,2 Dithiol
Reactivity of the Bromopropyl Substituent
The aliphatic chain terminating in a bromine atom is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. The nature of the carbon-bromine bond, being polarized and relatively weak, makes it susceptible to nucleophilic attack and other transformations.
Nucleophilic substitution is a fundamental reaction class for alkyl halides. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), is determined by several factors, including the structure of the electrophile, the strength of the nucleophile, and the nature of the solvent. libretexts.orgmasterorganicchemistry.com
The bromopropyl group in 3-(3-Bromopropyl)benzene-1,2-dithiol is a primary alkyl halide. This structural feature is the most significant determinant for its substitution mechanism. youtube.com Primary alkyl halides strongly disfavor the formation of the high-energy primary carbocation required for an SN1 pathway. masterorganicchemistry.commasterorganicchemistry.com Consequently, they almost exclusively react via the SN2 mechanism. libretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center, although the carbon in the bromopropyl group is not a chiral center. masterorganicchemistry.com
Factors influencing the substitution pathway for the bromopropyl group are summarized below.
| Reaction Parameter | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |
| Alkyl Halide Structure | Methyl > Primary > Secondary >> Tertiary. The primary structure of the bromopropyl group strongly favors SN2. libretexts.org | Tertiary > Secondary >> Primary > Methyl. The formation of a primary carbocation is highly unstable and energetically unfavorable. masterorganicchemistry.com |
| Nucleophile | A high concentration of a strong nucleophile is preferred. libretexts.org | A weak nucleophile, often the solvent itself (solvolysis), is typical. libretexts.org |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophile reactivity and are ideal for SN2 reactions. libretexts.orgyoutube.com | Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 reactions. libretexts.orgyoutube.com |
| Rate Law | Rate = k[R-X][Nu]. The rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org | Rate = k[R-X]. The rate is only dependent on the concentration of the substrate. libretexts.org |
| Mechanism | A single, concerted step with a bimolecular transition state. masterorganicchemistry.com | A two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com |
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between aryl or vinyl halides and an organoboronic acid. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. chemistry.coachresearchgate.net While traditionally used for coupling sp2-hybridized carbons, advancements have extended its utility to include sp3-hybridized carbons, such as those in alkyl halides. illinois.edu
In the context of this compound, the bromopropyl group could potentially undergo a Suzuki coupling with an organoboronic acid (R'-B(OH)2) to form a new carbon-carbon bond, replacing the bromine atom. The general catalytic cycle involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromopropyl group to form a Pd(II) intermediate. chemistry.coach
Transmetalation : A base activates the organoboronic acid to form a boronate complex, which then transfers its organic group (R') to the palladium center, displacing the halide. chemistry.coach
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. chemistry.coach
| Component | Role in Suzuki Coupling | Example |
| Substrate | Provides one of the carbon fragments for the new C-C bond. | This compound |
| Coupling Partner | Provides the second carbon fragment. | Phenylboronic acid |
| Catalyst | Facilitates the reaction cycle. | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] nih.gov |
| Base | Activates the organoboronic acid for transmetalation. | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) researchgate.net |
| Solvent | Solubilizes reactants and facilitates the reaction. | Toluene, Dioxane, Water mixtures nih.gov |
The carbon-bromine bond in the bromopropyl substituent can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, UV light, or the use of a radical initiator like azobisisobutyronitrile (AIBN). Once formed, the primary alkyl radical is a reactive intermediate that can participate in various radical chain reactions.
A common radical reaction involving alkyl halides is radical addition to alkenes. The process would involve:
Initiation : Formation of the 3-(3-radicalpropyl)benzene-1,2-dithiol intermediate.
Propagation : This radical can then add across the double bond of an alkene, generating a new carbon-centered radical, which can then propagate the chain.
Another potential pathway involves reactions with thiols, which are excellent hydrogen atom donors in radical processes. psu.edu However, in this intramolecular context, the reactivity would be complex.
Reactivity of the Benzene-1,2-dithiol Moiety
The pair of adjacent thiol groups on the benzene (B151609) ring is the defining feature of the benzene-1,2-dithiol moiety. These groups are nucleophilic and susceptible to oxidation, making them active participants in a variety of chemical transformations. wikipedia.org
Thiols are readily oxidized. The oxidation of the benzene-1,2-dithiol portion of the molecule would primarily involve the two thiol (-SH) groups. Mild oxidation typically leads to the formation of a disulfide bond (-S-S-), resulting in a cyclic disulfide within the molecule. This reaction is a common feature of 1,2-dithiols. wikipedia.org
C₆H₃(CH₂CH₂CH₂Br)(SH)₂ + [O] → C₆H₃(CH₂CH₂CH₂Br)(S-S) + H₂O
Stronger oxidation conditions can lead to further oxidation of the sulfur atoms to form sulfinic acids or sulfonic acids. Conversely, the disulfide can be reduced back to the dithiol using appropriate reducing agents. This reversible oxidation-reduction chemistry is a key characteristic of thiol groups. researchgate.net
| Oxidizing Agent | Typical Product |
| Oxygen (O₂) / Air | Disulfide |
| Hydrogen Peroxide (H₂O₂) | Disulfide researchgate.net |
| Iodine (I₂) | Disulfide |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid libretexts.org |
The thiol-ene reaction is a highly efficient and versatile "click chemistry" reaction that involves the addition of a thiol group across a carbon-carbon double bond (an "ene"). wikipedia.orgnih.gov This reaction typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. illinois.edu
The two thiol groups of this compound can react with one or two equivalents of an alkene. The reaction follows an anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org
The radical mechanism involves three key stages:
Initiation : A radical initiator abstracts a hydrogen atom from the thiol group to form a thiyl radical (RS•). illinois.edu
Propagation : The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. wikipedia.org
Termination : Two radicals combine to terminate the chain reaction.
This reaction is valued for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org
Condensation and Cyclization Reactions
The unique molecular architecture of this compound, featuring both nucleophilic dithiol and electrophilic bromopropyl functionalities, gives rise to a rich and varied reactivity profile, particularly in condensation and cyclization reactions. These transformations are pivotal for the construction of novel heterocyclic systems containing sulfur.
One of the primary reactions anticipated for this compound is intramolecular cyclization. In the presence of a base, the thiol groups can be deprotonated to form more nucleophilic thiolate anions. chemistrysteps.com These thiolates can then readily undergo an intramolecular SN2 reaction, attacking the electrophilic carbon of the bromopropyl chain to displace the bromide ion. masterorganicchemistry.com This process is expected to lead to the formation of a seven-membered heterocyclic ring containing a dithiepine moiety fused to the benzene ring. The reaction is generally facilitated in polar aprotic solvents which can solvate the cation of the base, thereby increasing the nucleophilicity of the thiolate. tandfonline.com
Intermolecular condensation reactions are also a significant aspect of the reactivity of this compound. The benzene-1,2-dithiol moiety is a well-established precursor for the synthesis of various sulfur-containing heterocycles. wikipedia.org For instance, it can undergo condensation reactions with aldehydes and ketones to form dithianes. wikipedia.org Similarly, it can react with other bifunctional electrophiles to yield a variety of heterocyclic structures. The presence of the bromopropyl group adds another layer of complexity and potential for subsequent functionalization.
The general reactivity of thiols and thiolates as excellent nucleophiles in SN2 reactions with alkyl halides is well-documented. masterorganicchemistry.comlibretexts.org This fundamental reaction underpins both the potential intramolecular cyclization and intermolecular condensation pathways for this compound.
The following table summarizes the expected condensation and cyclization products based on the known reactivity of similar functional groups.
| Reactant/Condition | Expected Product | Reaction Type |
| Base (e.g., NaH, K2CO3) | 2,3,4,5-Tetrahydro-1,6-benzodithiepine | Intramolecular Cyclization |
| Aldehyde/Ketone (RR'CO) | 2,2-Disubstituted-4-(3-bromopropyl)benzo[d] chemistrysteps.comtandfonline.comdithiole | Intermolecular Condensation |
| Dihaloalkane (X-R-X) | Polymeric species or macrocycles | Intermolecular Condensation/Polymerization |
Interplay of Functional Group Reactivity: Selective Transformations
The presence of two distinct reactive sites in this compound—the soft nucleophilic thiol groups and the electrophilic primary alkyl bromide—allows for selective transformations by carefully choosing reaction conditions and reagents. This interplay of functional group reactivity is crucial for its application as a versatile building block in organic synthesis.
The thiol groups are generally more nucleophilic than the bromide is electrophilic, especially after deprotonation. masterorganicchemistry.com This difference in reactivity can be exploited to achieve selective reactions. For instance, in the presence of a mild base, the thiol groups can be selectively alkylated or acylated without affecting the bromopropyl chain, provided a suitable electrophile is used. tandfonline.com Conversely, reactions with strong nucleophiles could potentially lead to the displacement of the bromide ion, leaving the dithiol moiety intact, although this would likely require protection of the acidic thiol protons.
The relative reactivity of the functional groups can be summarized as follows:
| Functional Group | Type | Relative Reactivity |
| -SH (Thiol) | Nucleophile (acidic) | High (especially as thiolate) |
| -CH2Br (Bromide) | Electrophile | Moderate |
Selective transformations can be achieved through several strategies:
pH Control: At neutral or slightly acidic pH, the thiol groups are protonated and less nucleophilic, potentially allowing for reactions at the bromopropyl chain with certain nucleophiles. Under basic conditions, the formation of the highly nucleophilic thiolate directs reactivity towards the thiol groups.
Choice of Reagents: Using soft electrophiles will favor reaction at the soft sulfur atoms of the thiol groups. Hard nucleophiles might preferentially attack the carbon atom of the C-Br bond.
Protection/Deprotection Strategies: The thiol groups can be protected, for example, by forming thioethers or thioesters, to allow for selective manipulation of the bromopropyl group. Subsequent deprotection would then regenerate the dithiol functionality for further reactions.
An example of a selective transformation would be the S-alkylation of the dithiol in the presence of a base and an alkyl halide other than the intramolecular chain. This intermolecular reaction would compete with the intramolecular cyclization. The outcome would depend on factors such as concentration (higher concentrations favoring intermolecular reactions) and the nature of the external alkyl halide.
The ability to perform selective transformations on this compound makes it a valuable intermediate for the synthesis of complex molecules with precisely defined architectures, including potential applications in materials science and medicinal chemistry.
Coordination Chemistry and Metallosupramolecular Assemblies of 3 3 Bromopropyl Benzene 1,2 Dithiol
Ligand Design Principles and Chelating Behavior of Benzene-1,2-dithiols
Benzene-1,2-dithiols, also known as o-benzenedithiols, are a class of organosulfur compounds that serve as exceptional bidentate ligands in coordination chemistry. wikipedia.orgontosight.ai Their utility stems from the two adjacent thiol (-SH) groups on a benzene (B151609) ring, which can deprotonate to form a dithiolate that strongly chelates to metal ions. The "bite angle" of the sulfur atoms is well-suited for forming stable five-membered chelate rings with a metal center.
The benzene backbone provides a rigid framework, influencing the geometry of the resulting metal complexes. nih.govnih.gov This backbone can be functionalized with various substituents to modulate the ligand's electronic and steric properties. These modifications can fine-tune the redox potential, solubility, and crystal packing of the resulting metallosupramolecular assemblies. researchgate.net The incorporation of benzene-1,2-dithiolato units is a key strategy in the design of supramolecular coordination assemblies, including dinuclear complexes that may form helical structures. nih.govnih.gov
Synthesis and Characterization of Metal Dithiolate Complexes
The synthesis of metal complexes with benzene-1,2-dithiolate ligands typically involves the reaction of a deprotonated form of the dithiol with a metal salt. wikipedia.org The thiol protons are acidic and can be readily removed by a base to generate the dithiolate, which then acts as a nucleophile.
Transition Metal Complexes with 3-(3-Bromopropyl)benzene-1,2-dithiol
While specific studies on the synthesis of transition metal complexes with this compound are not readily found, the general synthetic routes for related benzene-1,2-dithiolate complexes are well-established. xray.czresearchgate.net These methods typically involve the reaction of a metal salt (e.g., halides, acetates) with the dithiol ligand in the presence of a base. The resulting complexes can exhibit a variety of geometries, including square planar and octahedral, depending on the metal ion and its oxidation state. itn.ptmdpi.com
The 3-bromopropyl substituent in this compound introduces a reactive alkyl halide functionality. This group could potentially be used for post-complexation modification, allowing the metal complex to be tethered to other molecules or surfaces. However, care would be needed during synthesis to prevent unwanted side reactions involving the bromopropyl group.
A representative synthetic approach for a generic transition metal bis(benzene-1,2-dithiolate) complex is shown below:
2 C6H4(SH)2 + MCl2 + 2 Base → [M(S2C6H4)2] + 2 Base·HCl
M = Transition metal (e.g., Ni, Pd, Pt, Co, Cu)
Main Group Element Complexation
Benzene-1,2-dithiolate ligands also form stable complexes with main group elements. For instance, arsenic(III) complexes with the general formula AsX(LS2) (where X is a halide and LS2 is the dithiolate) have been synthesized and structurally characterized. mdpi.com These complexes are typically prepared by reacting an arsenic(III) halide with the dithiol ligand. mdpi.com The coordination sphere around the arsenic atom in these compounds is often described as a distorted tetrahedron, with one position occupied by a lone pair of electrons. mdpi.com While no specific examples with this compound are reported, it is expected to exhibit similar reactivity towards main group elements.
Structural Elucidation of Coordination Compounds
The structures of metal complexes containing benzene-1,2-dithiolate ligands are primarily determined using single-crystal X-ray diffraction and various spectroscopic techniques.
X-ray Crystallography Studies
In the case of main group element complexes, such as those with arsenic(III), X-ray crystallography has confirmed the chelation of the dithiolate ligand and the coordination of a halide to the central atom. mdpi.com
Spectroscopic Characterization (e.g., UV-Vis, NMR, IR, Raman)
Spectroscopic methods are vital for characterizing these complexes in both solid and solution states.
UV-Vis Spectroscopy: Metal dithiolate complexes often exhibit intense electronic absorptions in the UV-visible and near-infrared regions. acs.orgacs.org These bands are typically assigned to ligand-to-metal charge transfer (LMCT) or intervalence charge transfer (IVCT) transitions. acs.orgacs.org For instance, arsenic(III) complexes of 1,2-benzenedithiol (B97157) show intense absorptions below 280 nm and lower intensity bands at longer wavelengths that are sensitive to the coordinated halide. mdpi.com
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the organic backbone of the ligand upon complexation. mdpi.com The chemical shifts of the aromatic protons and carbons can provide insights into the electronic environment of the ligand. mdpi.com For diamagnetic complexes, well-resolved spectra are typically observed.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for studying the coordination of the dithiolate ligand. A key indicator of complex formation is the disappearance of the S-H stretching vibration (typically around 2550 cm-1) present in the free ligand. mdpi.com Resonance Raman spectroscopy, in particular, has been used to probe the vibrational modes of the metallodithiolene core and to identify spectroscopic markers for the presence of sulfur-based radicals in open-shell complexes. acs.orgacs.org
| Technique | Observed Features |
|---|---|
| UV-Vis (in CH2Cl2) | λmax at 370 nm (ε = 6000 M−1·cm−1) |
| IR (KBr) | Absence of S-H stretch; bands at 1443, 1421, 1248, 741 cm−1 |
| 1H NMR (CDCl3) | δ 7.59 (dd, 2H), 7.24 (dd, 2H) |
| 13C NMR (CDCl3) | δ 140.92, 127.18, 126.23 |
Electronic Structure and Redox Properties of Metal Dithiolate Systems
Metal complexes derived from 1,2-dithiolene ligands, such as this compound, exhibit rich and complex electronic structures and redox behaviors. acs.orgresearchgate.netacs.org The defining characteristic of these systems is the "non-innocent" nature of the dithiolene ligand. wikipedia.orgacs.org A non-innocent ligand can exist in multiple oxidation states, making it difficult to assign a definitive oxidation state to the central metal ion. wikipedia.orgnih.gov The benzene-1,2-dithiolate ligand, for instance, can exist as the dianionic ene-1,2-dithiolate, a monoanionic radical, or a neutral 1,2-dithioketone. wikipedia.orgnih.gov This variability allows the ligand to actively participate in the redox processes of the complex, often serving as the primary site of electron transfer. researchgate.net This electronic flexibility leads to highly delocalized frontier molecular orbitals and a series of accessible, often reversible, redox states. wikipedia.orgitn.pt
Delocalization and Molecular Orbital Analysis
The electronic structure of metal dithiolate complexes is characterized by extensive delocalization of π-electrons across the M(S₂C₂) core. itn.pt This delocalization extends from the central metal, through the sulfur donor atoms, and into the π-system of the benzene ring. itn.ptscirp.org This extensive conjugation results in a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a key feature of many metal dithiolene complexes. itn.ptacs.org
In many square planar bis(benzene-1,2-dithiolato)metal complexes, such as those with Ni(II), Pd(II), and Pt(II), the redox processes are shown to be primarily ligand-based. researchgate.net The HOMO is often predominantly ligand in character, with significant contributions from the sulfur p-orbitals, while the LUMO may have more metal or mixed metal-ligand character. scirp.orgbham.ac.uk
A theoretical study on tris(benzene-1,2-dithiolato)M]³⁻ complexes (M = V, Cr, Mn, Fe, Co) showed the HOMO to be mainly centered on the sulfur atoms, with the LUMO located primarily on the metal center. scirp.org This distribution facilitates Ligand-to-Metal Charge Transfer (LMCT) transitions. scirp.org
Table 1: Frontier Molecular Orbital Characteristics in Selected Metal Dithiolate Systems
| Complex Type | Predominant HOMO Character | Predominant LUMO Character | Key Finding |
|---|---|---|---|
| [M(benzene-1,2-dithiolato)₂]²⁻/⁻/⁰ (M=Ni, Pd, Pt) | Ligand (Sulfur π) | Ligand (π*) / Mixed Metal-Ligand | Electron transfer series is primarily ligand-based. researchgate.net |
| [M(benzene-1,2-dithiolato)₃]³⁻ (M=V, Cr, Mn, Fe, Co) | Ligand (Sulfur) | Metal (d-orbital) | Electronic structure is dominated by Ligand-to-Metal Charge Transfer (LMCT) possibilities. scirp.org |
| Cp₂M(benzene-1,2-dithiolate) (M=Ti, V, Mo) | Ligand (Sulfur) | Metal (d-orbital) | Demonstrates the "electronic buffer" effect of the dithiolate ligand. nih.gov |
| [Fe₂(adt)(CO)₆] type | Metal-based (Fe₂) | Metal-based (Fe₂) | In hydrogenase mimics, the redox activity is often centered on the di-iron core. bham.ac.ukacs.org |
Experimental and Theoretical Probes of Redox States
A combination of experimental techniques and theoretical calculations is essential to fully characterize the multiple accessible redox states of metal dithiolate systems.
Experimental Probes:
Cyclic Voltammetry (CV): This is a primary tool for investigating the redox behavior of dithiolene complexes. nih.gov CV experiments reveal the potentials at which electron transfers occur and can indicate the reversibility of these processes. wikipedia.org Many metal dithiolate complexes exhibit one or more reversible one-electron redox waves, corresponding to the sequential oxidation or reduction of the delocalized system. itn.ptchinayyhg.comnih.gov For instance, heteroleptic platinum complexes containing both dithiolene and dithioether ligands show distinct, reversible oxidation waves attributed to the dithiolene moiety. nih.gov
Spectroelectrochemistry: Combining spectroscopy (e.g., UV-Vis-NIR, IR) with electrochemistry allows for the characterization of species generated at different potentials. bham.ac.ukresearchgate.net Changes in absorption bands upon oxidation or reduction can provide direct evidence for the electronic transitions within a specific redox congener and help determine whether the process is metal- or ligand-centered. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes that are paramagnetic in at least one redox state (i.e., having an odd number of electrons), EPR spectroscopy is a powerful probe. researchgate.net The resulting g-values and hyperfine coupling constants provide detailed information about the distribution of the unpaired electron's spin density, helping to distinguish between a metal-centered radical and a ligand-based radical. acs.org For example, EPR studies on the oxidized, S = 1/2 state of a diiron-dithiolate complex confirmed the presence of a low-spin ferric iron. acs.org
Theoretical Probes:
Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of dithiolene complexes in various oxidation states. scholaris.cabham.ac.uk These calculations can predict redox potentials, analyze the composition of frontier orbitals (HOMO/LUMO), and calculate the distribution of spin density in paramagnetic species, which can then be compared with experimental EPR data. researchgate.netacs.org
Time-Dependent DFT (TD-DFT): This method is used to calculate electronic absorption spectra, allowing for the assignment of observed UV-Vis-NIR absorption bands to specific electronic transitions, such as ligand-to-metal, metal-to-ligand, or intra-ligand charge transfers. nih.govchinayyhg.com
Table 2: Representative Redox Potentials for Metal Dithiolate Complexes
| Complex | Redox Couple | Potential (V vs. ref.) | Assignment |
|---|---|---|---|
| [Fe₂(μ-SCH₂C₅H₄FeC₅H₄CH₂S)(CO)₆] | Oxidation | +0.14 V vs. Fc⁺/Fc | Ferrocene-based oxidation. bham.ac.uk |
| [Fe₂(μ-SCH₂C₅H₄FeC₅H₄CH₂S)(CO)₆] | Reduction | -1.81 V vs. Fc⁺/Fc | Fe₂-based reduction. bham.ac.uk |
| [(Ph₂C₂S₂)Pt(tptbz)] | Oxidation 1 | +0.14 V vs. Fc⁺/Fc | Dithiolene-based oxidation. nih.gov |
| [(Ph₂C₂S₂)Pt(tptbz)] | Oxidation 2 | +0.97 V vs. Fc⁺/Fc | Second dithiolene-based oxidation. nih.gov |
Polymer Chemistry and Advanced Materials Applications
Monomer Applications in Polymerization
The presence of the benzene-1,2-dithiol moiety allows this compound to act as a monomer in various polymerization reactions, leading to the formation of sulfur-containing polymers. These polymers are of interest due to their unique optical and thermal properties.
3-(3-Bromopropyl)benzene-1,2-dithiol can be incorporated into polymer backbones through polycondensation reactions. Aromatic dithiols are known to react with various co-monomers to yield high-performance polymers. For instance, they can undergo polycondensation with dihaloarenes or other electrophilic linkers to produce poly(phenylene thioether)s (PPTs). These PPTs are valued for their high refractive indices and thermal stability. The inclusion of the bromopropyl side group introduces a reactive handle along the polymer chain, which can be used for further modifications.
Another approach is the participation of the dithiol in thiol-ene or thiol-yne "click" polymerization reactions. These reactions are highly efficient and proceed under mild conditions, offering excellent control over the polymer structure. For example, reacting this compound with di-yne or di-ene compounds can yield linear or cross-linked polymers with the bromopropyl group as a pendant functionality.
The general scheme for such a polymerization is shown below:
n HS-Ar(R)-SH + n X-Linker-X → [-S-Ar(R)-S-Linker-]n + 2n HX
Where:
HS-Ar(R)-SH is this compound
X-Linker-X is a suitable co-monomer (e.g., a dialkyne or a diene)
R is the 3-bromopropyl group
The use of this compound in controlled polymerization techniques allows for the precise tailoring of polymer architecture. In step-growth polymerization, controlling the stoichiometry of the dithiol and a co-monomer can regulate the molecular weight of the resulting polymer, as dictated by the Carothers equation.
Furthermore, the reactivity of the thiol groups can be leveraged in certain controlled radical polymerizations. Aromatic thiols can act as chain transfer agents, influencing the molecular weight distribution of the polymer. While not a direct polymerization of the dithiol itself, this demonstrates the versatility of the thiol functional group in controlling polymer architecture.
Post-Polymerization Functionalization via the Bromopropyl Group
Once this compound is incorporated into a polymer backbone, the pendant bromopropyl group serves as a highly versatile site for post-polymerization modification. This allows for the synthesis of a wide array of functional polymers from a single precursor polymer. The alkyl bromide is an excellent electrophile for nucleophilic substitution reactions and a precursor for initiating controlled radical polymerizations.
The bromopropyl group is an ideal initiator for Atom Transfer Radical Polymerization (ATRP), a robust controlled radical polymerization technique. This enables the "grafting-from" approach to synthesize graft copolymers. In this method, the polymer backbone containing the bromopropyl units is treated with a monomer and an ATRP catalyst, leading to the growth of well-defined polymer chains from the backbone. This technique allows for the creation of densely grafted "bottle-brush" copolymers. wikipedia.orgcmu.edunih.gov
Table 1: Comparison of Grafting Approaches for Polymers Containing this compound Units
| Feature | Grafting-From | Grafting-To |
| Initiation | Polymerization is initiated from the bromopropyl sites on the backbone. | Pre-synthesized polymer chains with reactive end-groups are attached to the backbone. |
| Grafting Density | High grafting densities can be achieved. | Grafting density is often limited by steric hindrance. |
| Side Chains | Well-defined side chains with controlled molecular weight and low dispersity. | Requires the synthesis of functional end-capped polymers. |
| Reaction | Typically involves controlled radical polymerization like ATRP. | Often utilizes coupling chemistries like "click" reactions. nih.gov |
Alternatively, the "grafting-to" approach can be employed. wikipedia.orgnih.gov In this strategy, the bromopropyl group is first converted to a different functional group, for example, by substitution with sodium azide (B81097) to introduce an azide group. This azide-functionalized polymer can then undergo a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with alkyne-terminated polymer chains. This method is also effective for creating graft copolymers, though achieving high grafting density can be challenging due to steric hindrance. nih.gov
The bromopropyl group can be transformed into a wide variety of other functional groups through nucleophilic substitution reactions. This allows for the fine-tuning of the polymer's properties. For example, reaction with amines can introduce basic or cationic functionalities, while reaction with carboxylates can introduce acidic or anionic groups.
Table 2: Examples of Post-Polymerization Modifications of the Bromopropyl Group
| Reagent | Resulting Pendant Group | Potential Property Change |
| Sodium Azide (NaN₃) | Azidopropyl | Enables "click" chemistry reactions. |
| Amines (e.g., R₂NH) | Aminoalkyl | Introduces pH-responsiveness, hydrophilicity. |
| Sodium Cyanide (NaCN) | Cyanopropyl | Increases polarity and refractive index. |
| Thiourea followed by hydrolysis | Thiol | Provides sites for further thiol-based chemistry. |
Engineering Materials with Tunable Properties
The ability to both polymerize this compound and subsequently modify the resulting polymer allows for the engineering of materials with a wide range of tunable properties. mdpi.com The properties of the final material are influenced by the polymer backbone, the nature of the grafted side chains, and the functional groups introduced through post-polymerization modification.
For instance, incorporating the aromatic dithiol into the polymer backbone is expected to enhance the refractive index and thermal stability of the material. acs.org By grafting different polymer chains from the backbone, the mechanical properties of the material can be precisely controlled. Grafting hydrophilic polymer chains like poly(ethylene glycol) would render the material water-soluble or create amphiphilic structures, while grafting hydrophobic chains like polystyrene would lead to materials suitable for different applications.
The introduction of specific functional groups can impart stimuli-responsive behavior. For example, grafting pH-responsive polymer chains or introducing acidic or basic functionalities can lead to materials that change their conformation or solubility in response to changes in pH.
Design of Responsive Polymer Networks
The unique bifunctionality of this compound, possessing both a reactive dithiol group and a versatile bromopropyl chain, positions it as a highly promising monomer for the design of advanced responsive polymer networks. These networks can exhibit dynamic changes in their physical and chemical properties in response to external stimuli, primarily through the incorporation of reversible disulfide bonds and the potential for further functionalization.
The core principle behind creating responsive networks with this compound lies in the reversible oxidation of its vicinal thiol groups to form cyclic disulfide bonds, specifically a 1,2-dithiolane (B1197483) ring. This transformation is a key element of dynamic covalent chemistry. researchgate.netnih.gov The 1,2-dithiolane moiety is of particular interest because the inherent ring strain facilitates reversible ring-opening polymerization, allowing the polymer network to adapt and respond to various triggers. nih.govresearchgate.net
Redox-Responsive Behavior:
The primary stimulus to which polymers derived from this compound would respond is a change in the redox environment.
Oxidative Crosslinking: In the presence of a mild oxidizing agent (e.g., oxygen, hydrogen peroxide), the dithiol groups can be oxidized to form disulfide crosslinks, leading to the formation of a stable polymer network or gel. google.com This process transforms a liquid or soluble prepolymer into a solid, crosslinked material.
Reductive Cleavage: Conversely, the introduction of a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), can cleave these disulfide bonds, reverting them to their original thiol form. nih.gov This cleavage results in the disassembly of the network, leading to a solid-to-liquid transition or dissolution of the material. This reversible crosslinking and decrosslinking is the basis for creating "smart" materials that can respond to biological signals or be recycled on demand. nih.govjsta.cl
The bromopropyl group offers a secondary avenue for designing responsive networks. It can be used as a reactive handle to either graft the dithiol monomer onto a pre-existing polymer backbone or to introduce other functional groups that respond to different stimuli (e.g., pH, temperature, light). For instance, the bromo group can undergo nucleophilic substitution reactions to attach photo-responsive or thermo-responsive moieties, creating multi-stimuli-responsive materials.
| Stimulus | Mechanism | Resulting Change in Polymer Network |
| Oxidizing Agent | Thiol-disulfide oxidation | Formation of disulfide crosslinks, network formation/gelation |
| Reducing Agent | Disulfide bond cleavage | Cleavage of crosslinks, network disassembly/dissolution |
| pH Change | Can influence the rate of thiol-disulfide exchange | Modulation of network dynamics and responsiveness |
| Light (with appropriate functionalization) | Photo-induced reactions (e.g., cleavage or dimerization) | Photo-controlled network properties |
Fabrication of Self-Healing Materials
The dynamic nature of disulfide bonds makes this compound an excellent candidate for the fabrication of self-healing materials. researchgate.netrsc.org Self-healing polymers have the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. The primary mechanism enabling self-healing in polymers derived from this dithiol is the reversible nature of the disulfide bond.
When a disulfide-crosslinked polymer is damaged (e.g., cut or scratched), the disulfide bonds along the fractured surface are broken. The self-healing process is then initiated by bringing the fractured surfaces back into contact and applying an external trigger, such as heat or light, which facilitates the reformation of these bonds across the interface.
Mechanisms of Disulfide-Based Self-Healing:
Disulfide Exchange (or Shuffling): This is the most critical mechanism for self-healing in these materials. rsc.org At elevated temperatures or upon exposure to UV light, disulfide bonds can undergo exchange reactions. This means that a disulfide bond can be cleaved and reformed with a different sulfur atom from a neighboring disulfide bond. This dynamic "shuffling" of crosslinks allows the polymer chains to move, rearrange, and eventually bridge the gap of the damaged area, restoring the material's integrity. The presence of free thiol groups can catalyze this exchange process. researchgate.net
Thiol-Disulfide Exchange: If the polymer network contains a mixture of disulfide bonds and free thiol groups, a thiol-disulfide exchange reaction can occur. researchgate.netwikipedia.org A thiolate anion can attack a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. This process is highly dynamic and allows for rapid network rearrangement at the site of damage, facilitating healing.
The fabrication of self-healing materials using this compound would involve synthesizing a polymer network rich in disulfide bonds. This could be achieved through several routes:
Oxidative Polymerization: The dithiol monomer can be polymerized in the presence of an oxidizing agent to form a linear or crosslinked polydisulfide network.
Polycondensation: The bifunctional nature of the molecule allows for polycondensation reactions. For example, reacting the dithiol with a di-electrophile (like a dihaloalkane) could form a polymer backbone, with the dithiol groups available for subsequent crosslinking. The bromopropyl group itself could participate in such polymerization reactions. researchgate.net
The efficiency of the self-healing process can be tuned by controlling the crosslink density and the flexibility of the polymer backbone. A higher concentration of disulfide bonds generally leads to more efficient healing. The flexibility of the polymer chains is also crucial, as it allows for the necessary chain mobility for the disulfide bonds to find each other and reform across the damaged interface.
| Healing Mechanism | Description | Trigger |
| Disulfide Exchange | Reversible cleavage and reformation of disulfide bonds, allowing network rearrangement. | Heat, UV light |
| Thiol-Disulfide Exchange | Reaction between a thiolate and a disulfide bond, leading to dynamic bond shuffling. | Presence of free thiols, base catalyst |
The incorporation of this compound into polymer networks offers a promising avenue for the development of the next generation of smart and resilient materials.
Catalytic Roles and Applications of 3 3 Bromopropyl Benzene 1,2 Dithiol Derivatives
Metal-Dithiolate Complexes as Catalysts
There is currently no available research specifically detailing the synthesis and catalytic application of metal-dithiolate complexes derived from 3-(3-Bromopropyl)benzene-1,2-dithiol.
Homogeneous Catalysis in Organic Synthesis
No published studies were found that investigate the use of this compound-based metal complexes as homogeneous catalysts in organic synthesis.
Heterogeneous Catalysis and Surface Immobilization
Information regarding the immobilization of this compound onto solid supports for use in heterogeneous catalysis is not present in the current body of scientific literature. The bromopropyl functional group theoretically provides a handle for such immobilization, but this potential has not been experimentally explored in published research.
Organocatalytic Applications
The potential for this compound or its derivatives to act as organocatalysts has not been investigated in any available research. While related dithiol and diamine compounds have been explored in organocatalysis, no such studies have been extended to this specific molecule.
Elucidation of Catalytic Mechanisms and Reaction Pathways
Given the absence of studies on the catalytic applications of this compound derivatives, there is consequently no research available on the mechanisms and reaction pathways of any catalytic processes involving these compounds.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Characterization of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 3-(3-Bromopropyl)benzene-1,2-dithiol. These methods solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. umt.edu.my For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to accurately model the electron density and minimize the molecule's energy. umt.edu.my The process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. This optimized structure is crucial for subsequent calculations of other molecular properties.
The geometry optimization would reveal key structural parameters, such as the C-S and S-H bond lengths of the dithiol group, the C-Br bond length of the bromopropyl chain, and the planarity of the benzene (B151609) ring. The orientation of the bromopropyl side chain relative to the dithiol-substituted benzene ring would also be determined.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (average) | 1.78 Å |
| S-H (average) | 1.35 Å | |
| C-Br | 1.95 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | C-S-H (average) | 95.5° |
| C-C-S (average) | 121.0° | |
| Dihedral Angle | S-C-C-S | ~0° (near planar) |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization calculation.
The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dithiol group, specifically the sulfur atoms, which possess lone pairs of electrons. researchgate.net The LUMO, conversely, may be distributed over the aromatic ring and the bromopropyl side chain, particularly the antibonding orbital associated with the C-Br bond. Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant negative partial charge on the sulfur atoms and a positive partial charge on the carbon atom attached to the bromine, as well as on the hydrogen atoms of the thiol groups.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.85 | Sulfur atoms of the dithiol group |
| LUMO | -1.20 | Aromatic ring and C-Br antibonding orbital |
| HOMO-LUMO Gap | 4.65 | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Simulating Reaction Mechanisms and Transition States
Theoretical modeling is invaluable for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For instance, in a cyclization reaction where the thiol group displaces the bromine atom to form a sulfur-containing heterocyclic ring, computational modeling could be used to:
Determine whether the reaction proceeds through a concerted or stepwise mechanism.
Calculate the activation energy for the reaction.
Investigate the influence of a base on the reaction mechanism, such as the deprotonation of the thiol group prior to nucleophilic attack.
These simulations provide a molecular-level understanding of the reaction dynamics that can be difficult to obtain through experimental means alone.
Predicting Spectroscopic Observables
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. unige.ch Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. scirp.org The calculated vibrational frequencies from a DFT calculation can be correlated with experimental infrared (IR) and Raman spectra, helping to assign the observed spectral bands to specific molecular vibrations, such as the S-H and C-Br stretching modes. Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding of the different nuclei within the molecule.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Observable | Predicted Value | Assignment |
| UV-Vis (TD-DFT) | λmax | ~260 nm | π → π* transition in the benzene ring |
| IR (DFT) | Vibrational Frequency | ~2550 cm⁻¹ | S-H stretch |
| ~650 cm⁻¹ | C-Br stretch | ||
| ¹H NMR | Chemical Shift | ~3.5 ppm | -CH₂-Br |
| ¹³C NMR | Chemical Shift | ~33 ppm | -CH₂-Br |
Note: The data in this table is hypothetical and intended to be illustrative of typical predicted spectroscopic observables.
Ligand-Metal Binding Energy Calculations
The dithiol group of this compound can act as a bidentate ligand, coordinating to metal centers to form metal complexes. DFT calculations can be employed to determine the binding energy between the deprotonated form of the molecule (the dithiolate) and various metal ions. scirp.org These calculations provide a quantitative measure of the strength of the metal-ligand bond.
The binding energy is typically calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and the ligand. Factors influencing the binding energy, such as the nature of the metal, its oxidation state, and the coordination geometry, can be systematically investigated. Such studies are crucial for understanding the stability and reactivity of the resulting coordination compounds. scirp.org
Emerging Research Frontiers and Interdisciplinary Applications
Integration with Nanoscience for Surface Functionalization and Nanomaterial Synthesis
The benzene-1,2-dithiol moiety of 3-(3-bromopropyl)benzene-1,2-dithiol serves as a robust anchor for binding to the surfaces of various nanomaterials, particularly noble metals like gold. nih.govmdpi.com This strong interaction facilitates the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can precisely control the surface properties of a material. uh.eduiphy.ac.cn The presence of the bromopropyl group provides a reactive handle for subsequent chemical modifications, making this molecule a versatile linker for the synthesis of complex nanostructures.
The dithiol group offers a bidentate chelation to the nanoparticle surface, which can lead to more stable and densely packed monolayers compared to their monothiol counterparts. uh.edunsf.gov This enhanced stability is crucial for the development of robust and reliable nanodevices. Once the SAM of this compound is formed, the outwardly projecting bromopropyl groups can be utilized for a variety of "click" chemistry reactions or nucleophilic substitutions. This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, polymers, or biomolecules, to the nanoparticle surface. nih.gov
This two-step functionalization strategy opens up possibilities for the rational design and synthesis of multifunctional nanomaterials. For instance, gold nanoparticles functionalized with this compound could be further modified with targeting ligands for biomedical applications or with photoactive molecules for applications in optoelectronics. The ability to create such tailored nano-architectures is a cornerstone of modern nanoscience.
Below is an interactive data table summarizing the characteristics of self-assembled monolayers formed from aromatic dithiols on gold surfaces, providing a basis for the expected properties of SAMs derived from this compound.
| Adsorbate Molecule | Monolayer Thickness (Å) | Water Contact Angle (°) | Key Findings |
| 1,2-Bis(mercaptomethyl)-4,5-dimethylbenzene | ~10 | ~75 | Forms densely packed and highly oriented monolayer films. uh.edu |
| Xylene-α1,α2-dithiol | Variable | Variable | Generates stable SAMs with enhanced thermal stability compared to alkanethiols. |
| 5-(octyloxy)-1,3-phenylenedimethanethiol | ~15 | ~85 | Exhibits a mixture of standing-up and lying-down molecular conformations on the surface. nsf.gov |
Hybrid Material Development and Composite Systems
The dual functionality of this compound also makes it a promising candidate for the development of advanced hybrid materials and composite systems. technologypublisher.comnih.govmdpi.com Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., strength, thermal stability), leading to materials with enhanced performance. researchgate.net
In the context of polymer chemistry, dithiols are well-known cross-linking agents. nih.govacs.org The two thiol groups of this compound can react with polymers containing suitable functional groups (e.g., alkenes in thiol-ene reactions) to form a cross-linked network. acs.orgresearchgate.net This process can improve the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. The bromopropyl side chain remains available for further post-polymerization modification, allowing for the introduction of additional functionalities into the polymer matrix.
This approach could be used to create "smart" materials that respond to external stimuli. For example, the bromopropyl group could be converted to a pH-sensitive moiety or a group that can be cleaved by a specific enzyme. Furthermore, the dithiol group's ability to coordinate with metal ions could be exploited to create organic-inorganic hybrid polymers with interesting optical or electronic properties.
The following interactive data table illustrates the effect of different dithiol cross-linkers on the properties of polymer networks, offering insights into the potential impact of incorporating this compound into such systems.
| Dithiol Cross-linker | Polymer Matrix | Resulting Material Properties |
| 1,3-Benzenedithiol | Acrylated Epoxidized Soybean Oil | High swelling in organic solvents, good thermal stability. nih.gov |
| 1,2-Ethane dithiol | Trivinylphosphine chalcogenides | Lower glass transition temperature compared to aromatic dithiol cross-linkers. acs.org |
| Pentaerythritol tetra(3-mercaptopropionate) | Acrylated Epoxidized Soybean Oil | Improved mechanical strength and Young's modulus. nih.gov |
Future Directions in Synthetic Accessibility and Scalability
While the potential applications of this compound are vast, its widespread use will ultimately depend on the development of efficient, scalable, and cost-effective synthetic routes. The synthesis of functionalized benzene-1,2-dithiols can be challenging due to the sensitivity of the thiol groups to oxidation. researchgate.netwikipedia.org
Future research in this area should focus on optimizing the reaction conditions to maximize the yield and minimize the formation of byproducts. The exploration of flow chemistry and other process intensification technologies could also play a significant role in enhancing the scalability of the synthesis. nih.gov As the demand for advanced functional materials grows, the development of practical and scalable syntheses for key building blocks like this compound will become increasingly important.
A general synthetic approach for functionalized benzene-1,2-dithiols is outlined below, which could be adapted for the synthesis of the target molecule.
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Thiol Protection | e.g., Isopropyl groups | To prevent oxidation of the thiol groups during subsequent reactions. researchgate.net |
| 2 | Friedel-Crafts Acylation | 3-Bromopropionyl chloride, AlCl3 | To introduce the three-carbon side chain to the benzene (B151609) ring. |
| 3 | Reduction | e.g., NaBH4 | To reduce the ketone to an alcohol. |
| 4 | Bromination | e.g., PBr3 | To convert the alcohol to the corresponding bromide. |
| 5 | Deprotection | e.g., Strong acid | To remove the protecting groups and yield the final dithiol product. researchgate.net |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 3-(3-Bromopropyl)benzene-1,2-dithiol, and how can disulfide formation be minimized?
- Methodology : Alkylation of benzene-1,2-dithiol (CAS 17534-15-5) with 1,3-dibromopropane under inert conditions (N₂/Ar) in anhydrous THF or DMF. Use a base like NaH or K₂CO₃ to deprotonate thiol groups and reduce disulfide byproducts. Monitor reaction progress via TLC or ¹H NMR for thiol proton disappearance (~1.5–2.0 ppm). Purify via column chromatography (silica gel, hexane/EtOAc) .
- Key Considerations : Steric hindrance from the bromopropyl group may slow reactivity; elevated temperatures (60–80°C) may improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (6.8–7.5 ppm) and bromopropyl chain signals (δ ~3.4 ppm for BrCH₂).
- IR Spectroscopy : Confirm S-H stretches (~2550 cm⁻¹) and absence of oxidation (disulfide S-S at ~500 cm⁻¹).
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (M⁺ at m/z 294–296 for Br isotopes).
- Elemental Analysis : Validate C, H, S, and Br composition .
Q. How should researchers handle safety risks associated with benzene-1,2-dithiol derivatives?
- Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (H332 hazard) and skin contact (H312/H315). Store under N₂ to prevent oxidation. For spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite .
Advanced Research Questions
Q. How does the bromopropyl substituent affect the electronic structure of benzene-1,2-dithiol in transition metal complexes?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to compare frontier molecular orbitals (HOMO/LUMO) of substituted vs. unsubstituted ligands. Use Natural Bond Orbital (NBO) analysis to quantify charge transfer (e.g., S→M donation) .
- Findings : The electron-withdrawing bromine may lower ligand symmetry, increasing metal-ligand covalency. Steric effects from the propyl chain could distort coordination geometry .
Q. What strategies resolve contradictions in reported reactivity of benzene-1,2-dithiol with d⁰ transition metals?
- Approach : Systematically vary reaction conditions (solvent polarity, temperature, counterions). For example, replacing chloride with triflate (OTf⁻) may enhance ligand substitution in Mo/W complexes by reducing ion pairing .
- Case Study : Steric hindrance in [MoO₂(bdt)]⁻ (bdt = benzene-1,2-dithiol) prevents substitution with bulky ligands; smaller metals (e.g., V³⁺) may accommodate the bromopropyl group .
Q. Can this compound serve as a building block for n-type organic semiconductors?
- Application : Incorporate into π-extended systems (e.g., naphthalene diimide derivatives) via Suzuki coupling or thiol-ene "click" chemistry. Measure charge mobility in OFETs and assess stability under ambient conditions .
- Design Considerations : The bromine atom enables further functionalization (e.g., cross-coupling), while the dithiol moiety enhances electron-transport properties .
Data Contradiction Analysis
Q. Why do some studies report successful coordination of benzene-1,2-dithiol derivatives with Mn³⁺ but not Fe³⁺?
- Hypothesis : Jahn-Teller distortion in Mn³⁺ (d⁴) increases ligand flexibility, accommodating steric bulk. Fe³⁺ (d⁵) prefers symmetric ligand fields, which the bromopropyl group disrupts. Validate via XAS or EPR to probe metal-ligand geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
